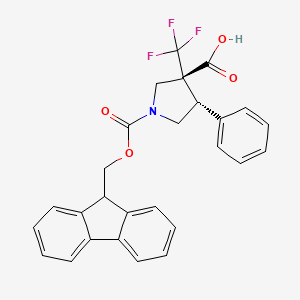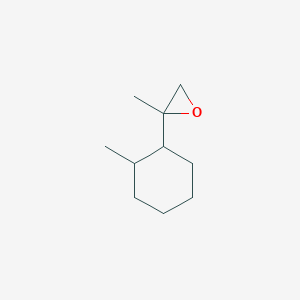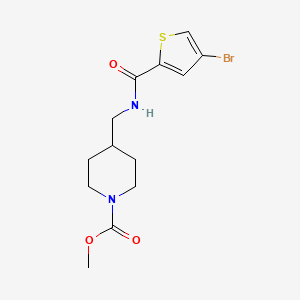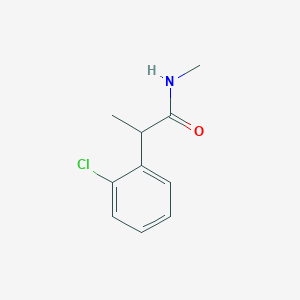
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2127056-86-2 . It has a molecular weight of 431.46 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H22FNO4/c27-17-11-9-16 (10-12-17)22-13-28 (14-23 (22)25 (29)30)26 (31)32-15-24-20-7-3-1-5-18 (20)19-6-2-4-8-21 (19)24/h1-12,22-24H,13-15H2, (H,29,30)/t22-,23+/m0/s1 .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .Wissenschaftliche Forschungsanwendungen
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is recognized for its role in protecting hydroxy-groups during the synthesis process. It allows for the selective removal in the presence of base-labile protecting groups without affecting them, making it an invaluable tool in the synthesis of complex organic molecules, such as nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Material Science and Polymer Synthesis
Aromatic polyamides containing ether and fluorenylidene groups, derived from diphenylfluorene-based aromatic diacids, demonstrate excellent solubility in organic solvents and high thermal stability. These materials are promising for advanced applications due to their mechanical properties and thermal resistance (Hsiao, Yang, & Lin, 1999).
Chemical Synthesis and Drug Design
The molecule has been utilized in the design and synthesis of potential inhibitors targeting specific proteins such as influenza neuraminidase, demonstrating the compound's utility in the development of antiviral drugs. This includes the development of core structures for inhibitors with significant potency (Wang et al., 2001).
Analytical Chemistry and Sensing Applications
Heteroatom-containing organic fluorophores derived from the fluorenyl group have shown potential as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) characteristics and can function as chemosensors for detecting acidic and basic organic vapors, highlighting their versatility in analytical applications (Yang et al., 2013).
Coordination Chemistry and Luminescence
Lanthanide-based coordination polymers assembled from fluorene derivatives have been studied for their photophysical properties. These materials offer insights into the design of luminescent materials with potential applications in lighting, displays, and bioimaging due to their distinct light-harvesting and emission characteristics (Sivakumar et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3NO4/c28-27(29,30)26(24(32)33)16-31(14-23(26)17-8-2-1-3-9-17)25(34)35-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,32,33)/t23-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCINRSIFTUWGT-OZXSUGGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2558974.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2558977.png)
![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2558979.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)

![2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide](/img/structure/B2558983.png)
